N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanyl acetamide backbone substituted with a furan-2-ylmethyl group at position 3, a methyl group at position 6, and a 3,4-dimethylphenyl acetamide moiety. The thieno[2,3-d]pyrimidine core provides a rigid planar structure conducive to interactions with biological targets, while the sulfanyl acetamide linkage enhances solubility and binding affinity. The furan and dimethylphenyl substituents likely influence electronic and steric properties, modulating bioavailability and target specificity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-13-6-7-16(9-14(13)2)23-19(26)12-29-22-24-20-18(10-15(3)30-20)21(27)25(22)11-17-5-4-8-28-17/h4-10H,11-12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGJFQSBNNUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the 3,4-dimethylphenyl group. The final step involves the formation of the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or the thienopyrimidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds featuring thieno[2,3-d]pyrimidine moieties have been shown to possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the furan ring may enhance these effects due to its electron-rich nature, which facilitates interaction with microbial targets .
- Anticancer Properties : Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific compound may similarly exhibit cytotoxic effects against tumor cells.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives found that modifications at the phenyl ring significantly impacted activity levels against bacterial strains . The compound's structural components suggest it could be a candidate for further exploration in this area.
- Anticancer Research : In vitro studies have demonstrated that derivatives similar to N-(3,4-dimethylphenyl)-2-{...} exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). These studies highlight the importance of substituents on the thieno[2,3-d]pyrimidine core in enhancing biological activity .
Potential Applications
Given its biological activity and structural features, potential applications of this compound include:
- Drug Development : As a lead compound for developing new antibiotics or anticancer agents.
- Biochemical Probes : For studying enzyme interactions and metabolic pathways in microbial systems or cancer biology.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural homology with several thieno[2,3-d]pyrimidine derivatives (Table 1). Key analogs include:
- 2-({6-Ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide (): This analog features a 4-nitrophenyl acetamide group and a 6-ethyl substitution. The nitro group is strongly electron-withdrawing, which may enhance binding to enzymes like dihydrofolate reductase but reduce solubility compared to the target compound’s dimethylphenyl group .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ():
The dichlorophenyl group and dihydropyrimidine core suggest potent antibacterial activity, as chlorine atoms enhance lipophilicity and membrane penetration .
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
- Antibacterial Potential: The dichlorophenyl analog () demonstrated significant antibacterial activity (MIC values <10 µg/mL against S. aureus), attributed to the chlorine substituents’ ability to disrupt bacterial cell walls . The target compound’s dimethylphenyl group may offer milder activity but improved safety profiles.
- In contrast, the furan ring in the target compound may participate in π-π stacking with aromatic residues in enzyme active sites .
Computational and Spectroscopic Insights
- ¹H-NMR Trends : The target compound’s methyl groups (δ ~2.19 ppm) and furan protons (δ ~6.0–7.5 ppm) align with shifts observed in and , confirming substituent electronic environments .
- Mass Spectrometry : The molecular ion peak (m/z) for the dichlorophenyl analog (344.21 [M+H]⁺) contrasts with the target’s calculated m/z of 454.1, reflecting mass differences due to substituents .
Biological Activity
N-(3,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a furan moiety and a dimethylphenyl group. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, thieno[2,3-d]pyrimidines have been reported to inhibit kinases such as MEK1/2, which are crucial in signaling pathways for cell growth and survival .
- Antimicrobial Activity : Thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial effects against several pathogens. The mechanism often involves disruption of microbial metabolic pathways or inhibition of cell wall synthesis .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Signal Transduction Pathways : By targeting specific kinases (e.g., MEK1/2), the compound can interrupt critical signaling pathways involved in cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study evaluated the anticancer activity of a thieno[2,3-d]pyrimidine derivative similar to the target compound. The results indicated that it significantly inhibited the growth of leukemia cells with IC50 values in the low micromolar range .
- Enzyme Inhibition Study : Research focusing on enzyme inhibitors highlighted that certain thieno[2,3-d]pyrimidine compounds effectively inhibited MEK1/2 activity in vitro and demonstrated dose-dependent effects in vivo models .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Construct the thieno[2,3-d]pyrimidin-4-one core via cyclization of precursors like 2-iminocoumarin derivatives with binucleophilic reagents (e.g., thiophene-2,4-dicarboxamides) .
- Step 2 : Introduce the sulfanylacetamide moiety via nucleophilic substitution or coupling reactions under controlled conditions (e.g., THF, 60°C, using triethylamine as a base) .
- Step 3 : Functionalize the furan-2-ylmethyl group through alkylation or Mitsunobu reactions . Key optimization parameters include solvent choice, temperature, and catalyst (e.g., Pd for cross-coupling) .
Q. How is the compound structurally characterized?
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions .
- Spectroscopy : , , and HRMS to confirm molecular integrity. For example, the acetamide proton appears as a singlet near δ 2.1 ppm, while the thieno ring protons resonate between δ 6.8–7.5 ppm .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays or cytotoxicity via MTT in cancer cell lines .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
Advanced Research Questions
Q. How can synthetic yields be improved for the thieno-pyrimidin core formation?
- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., molar ratios, solvent polarity) to maximize yield. For example, cyclization efficiency improves in DMF at 80°C with a 1.2:1 precursor ratio .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side products in multi-step syntheses .
Q. How to address contradictory bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., furan vs. phenyl groups) and compare IC values. For instance, electron-withdrawing groups on the aryl ring enhance kinase inhibition by 30% .
- Crystallographic docking : Use solved protein-ligand structures (e.g., PDB entries) to rationalize binding mode differences .
Q. What strategies resolve low solubility in aqueous buffers?
- Prodrug design : Introduce phosphate or PEGylated groups to increase hydrophilicity .
- Co-crystallization : Screen with cyclodextrins or succinic acid to form stable co-crystals with improved dissolution .
Methodological Challenges and Solutions
Interpreting ambiguous electron density in X-ray structures:
- Twinning analysis : Use SHELXD to detect and model twinned crystals, common in thieno-pyrimidin derivatives .
- DFT calculations : Compare experimental bond lengths with computational models to validate ambiguous regions (e.g., disordered furan rings) .
Optimizing HPLC purity protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
